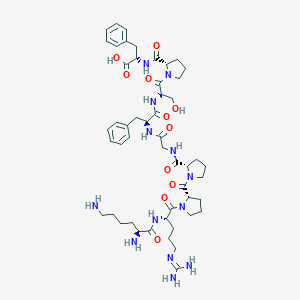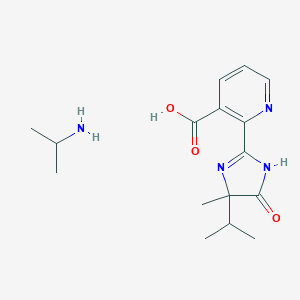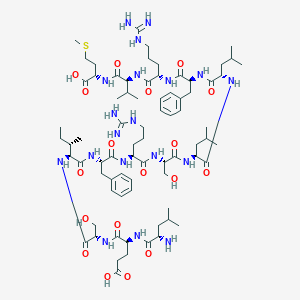
瘦素前体(61-77)(人、牛、小鼠、大鼠)三氟乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Apelin precursor (61-77) is a peptide fragment derived from the larger apelin protein. Apelin is encoded by the apelin gene and is involved in various physiological and pathological functions. It interacts with the apelin receptor (APJ) , which belongs to the family A of G-protein-coupled receptors (GPCRs) . APJ plays a crucial role in fluid homeostasis, anxiety, depression, cardiovascular health, and metabolic balance .
Molecular Structure Analysis
The molecular structure of Apelin precursor (61-77) consists of 17 amino acids . Its sequence is similar to that of angiotensin II (Ang II) . Notably, bovine, human, rat, and mouse preproapelin precursors share 76–95% homology in their amino acid sequences .
Physical And Chemical Properties Analysis
科学研究应用
Regulation of Cell Proliferation
The Apelinergic system, which includes the Apelin precursor, participates in various signaling cascades that can regulate cell proliferation . This makes it a potential target for research in cancer biology and regenerative medicine.
Blood Pressure Regulation
The Apelin precursor plays a significant role in the regulation of blood pressure . It is therefore of interest in cardiovascular research, particularly in the study of hypertension and other cardiovascular disorders.
Fluid Homeostasis
The Apelin precursor is involved in the regulation of fluid homeostasis . This makes it a potential target for research in kidney diseases and other disorders related to fluid balance.
Feeding Behavior
Research has shown that the Apelinergic system, including the Apelin precursor, can influence feeding behavior . This opens up possibilities for research in obesity and other eating disorders.
Pituitary Hormone Release
The Apelin precursor has been found to influence the release of pituitary hormones . This makes it a potential area of study in endocrinology, particularly in disorders related to hormone imbalance.
Neurogenesis
The Apelin precursor has been implicated in neurogenesis . This makes it a potential target for research in neurodegenerative disorders and brain injuries.
Pathophysiology of Glioblastoma Multiforme
There is ongoing research to elucidate the system’s potential role in the pathophysiology of Glioblastoma multiforme . This makes it a potential target for research in neuro-oncology.
Neurological and Psychiatric Disorders
The protective effects of apelin peptides on some neurological and psychiatric disorders such as ischemic stroke, epilepsy, Parkinson’s, and Alzheimer’s disease have been studied . This makes the Apelin precursor a potential target for research in neurology and psychiatry.
作用机制
Mode of Action
Apelin precursor (61-77) interacts with its target, the APJ receptor, to exert its effects. It has been found that apelins can increase the tolerance of the heart, brain, lung, and intestine to ischemia/reperfusion (I/R) . Protein kinases are involved in the neuroprotective, cardioprotective, renoprotective, and pulmonoprotective effects of apelins . Mitochondrial permeability transition pore and ATP-sensitive K+ channels are also involved in the protective effects of apelins .
Biochemical Pathways
The Apelin/APJ system affects multiple biochemical pathways. It inhibits apoptosis and ferroptosis, and activates autophagy of cardiomyocytes . It also increases vascular endothelial growth factor (VEGF) expression and decreases inducible NO-synthase activity .
Pharmacokinetics
It is known that the apelin precursor peptide is composed of 77 amino acid residues and is subsequently cleaved into different amino acid length fragments, including apelin-12, apelin-13, apelin-17, and apelin-36 . These peptides can be produced through peptide synthesis .
Result of Action
The action of Apelin precursor (61-77) results in increased tolerance of organs and cells to hypoxia and reoxygenation . It has been found to prevent reperfusion blood-brain barrier (BBB) injury, reduce the number of TUNEL-positive cells, and decrease inducible NO-synthase activity . These effects suggest that enzyme-resistant apelin analogues are promising peptides for the treatment of acute myocardial infarction (AMI), stroke, and I/R injury of lungs and kidneys .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate can be achieved through solid-phase peptide synthesis (SPPS) approach using Fmoc/tBu strategy.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-Ala-OH", "Fmoc-Gly-OH", "Fmoc-Cys(Trt)-OH", "2-Chlorotrityl chloride resin", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methyl-2-pyrrolidone (NMP)", "Diethyl ether", "Hexanes", "Methanol", "Acetonitrile" ], "Reaction": [ "Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl chloride resin", "Fmoc deprotection with 20% piperidine in DMF", "Coupling of Fmoc-Lys(Boc)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Pro-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Ala-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Gly-OH with PyBOP and DIPEA in DMF", "Oxidation of Cys residue with iodine in DMF", "Cleavage of peptide from resin with TFA/TIS/DCM", "Purification of crude peptide by preparative HPLC using a C18 column and acetonitrile/water gradient", "Lyophilization of purified peptide", "Trifluoroacetylation of N-terminus with TFA/TIS/DCM", "Purification of trifluoroacetylated peptide by preparative HPLC using a C18 column and acetonitrile/water gradient", "Lyophilization of purified trifluoroacetylated peptide", "Trifluoroacetate counterion exchange with methanol/ether/hexanes" ] } | |
CAS 编号 |
217082-57-0 |
产品名称 |
Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate |
分子式 |
C96H156N34O20S |
分子量 |
2138.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
InChI 键 |
SVWSKJCJNAIKNH-MJZUAXFLSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
序列 |
KFRRQRPRLSHKGPMPF |
同义词 |
Alternative Names: K17F, Prepro-61-77-Apelin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



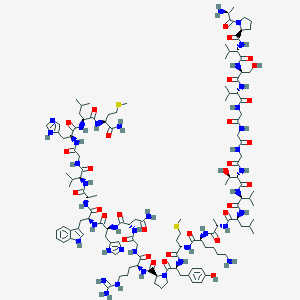


![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)



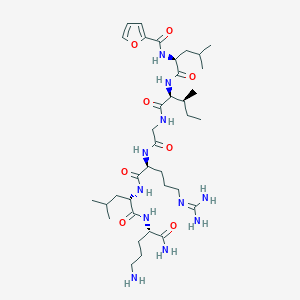
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
